Predicted Lipophilicity (logP) Comparison of 1-Cyano-3-propylguanidine and 1-Cyano-3-isopropylguanidine
Computational prediction of partition coefficients reveals a quantifiable difference in lipophilicity between the linear n-propyl and branched isopropyl variants. 1-Cyano-3-propylguanidine exhibits a predicted logP of 0.81 ± 0.3, compared to a predicted logP of 0.68 ± 0.3 for 1-cyano-3-isopropylguanidine, resulting in a ΔlogP of +0.13 [1]. This higher lipophilicity is attributed to the greater solvent-accessible surface area of the linear alkyl chain, which directly impacts membrane permeability and chromatographic retention behavior.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 0.81 ± 0.3 (ALOGPS 2.1) |
| Comparator Or Baseline | 1-Cyano-3-isopropylguanidine: 0.68 ± 0.3 (ALOGPS 2.1) |
| Quantified Difference | ΔlogP = +0.13 |
| Conditions | Predicted via ALOGPS 2.1 consensus model; standard conditions (25°C, pH 7.4). |
Why This Matters
A higher logP value indicates increased lipophilicity, which can affect the compound's solubility in organic phases during synthesis, its behavior in reverse-phase HPLC purification, and its passive membrane permeability in cell-based assays.
- [1] ALOGPS 2.1 – Virtual Computational Chemistry Laboratory. Predicted logP values for 1-Cyano-3-propylguanidine (SMILES: CCCNC(=NC#N)N) and 1-Cyano-3-isopropylguanidine (SMILES: CC(C)NC(=NC#N)N). Available at: http://www.vcclab.org/lab/alogps/ (Accessed 2026-05-11). View Source
